tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate

CNS drug design Lipophilicity optimization Blood-brain barrier permeability

tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate (CAS 886365-23-7) is a protected 3-aminopyrrolidine building block featuring a Boc-carbamate at the pyrrolidine 3-position, a free primary amine on the ethyl linker, and a 4-chlorophenyl substituent. With a molecular formula of C₁₇H₂₆ClN₃O₂ and molecular weight of 339.86 g/mol, it belongs to a series of 4-substituted phenyl analogs commercialized by multiple vendors including Santa Cruz Biotechnology (sc-266781), Chemscene (CS-0728860), and MolCore (MC668529).

Molecular Formula C17H26ClN3O2
Molecular Weight 339.9 g/mol
CAS No. 886365-23-7
Cat. No. B15053444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate
CAS886365-23-7
Molecular FormulaC17H26ClN3O2
Molecular Weight339.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)20-14-8-9-21(11-14)15(10-19)12-4-6-13(18)7-5-12/h4-7,14-15H,8-11,19H2,1-3H3,(H,20,22)
InChIKeyPVHYSIRBQBWLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate (CAS 886365-23-7): Core Scaffold, Key Differentiators, and Procurement Positioning


tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate (CAS 886365-23-7) is a protected 3-aminopyrrolidine building block featuring a Boc-carbamate at the pyrrolidine 3-position, a free primary amine on the ethyl linker, and a 4-chlorophenyl substituent . With a molecular formula of C₁₇H₂₆ClN₃O₂ and molecular weight of 339.86 g/mol, it belongs to a series of 4-substituted phenyl analogs commercialized by multiple vendors including Santa Cruz Biotechnology (sc-266781), Chemscene (CS-0728860), and MolCore (MC668529) . Its computed XLogP of 2.4 and topological polar surface area (TPSA) of 67.6 Ų place it within favorable CNS drug-like physicochemical space, while the two undefined stereocenters offer opportunities for chiral resolution and systematic structure-activity relationship (SAR) exploration [1].

Why 4-Substituted Phenyl Analogs of tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate Cannot Be Interchanged Without Data


The 3-N-Boc-amino-1-[2-amino-1-(4-substituted-phenyl)-ethyl]-pyrrolidine series shares a common core scaffold, yet the identity of the para-phenyl substituent governs key molecular properties that directly affect downstream performance in both biological assays and synthetic workflows. Simple substitution—replacing chlorine with fluorine, bromine, methoxy, or trifluoromethyl—produces quantifiable shifts in lipophilicity (XLogP range: 1.7–3.2), polar surface area (TPSA range: 67.6–76.8 Ų), and molecular weight (323.4–411.5 Da) [1]. These differences are not cosmetic; they control membrane permeability, non-specific protein binding, aqueous solubility, and chromatographic behavior during purification [2]. Furthermore, the 4-chloro substituent provides a synthetically versatile handle (via cross-coupling or nucleophilic aromatic substitution) that is absent in the 4-H, 4-F, or 4-CF₃ analogs, directly impacting the scope of downstream derivatization [3]. Procurement decisions that disregard these differentiated physicochemical and synthetic properties risk selecting a suboptimal building block that may fail to replicate SAR trends, alter pharmacokinetic profiles in lead series, or require re-optimization of synthetic routes.

Head-to-Head Comparative Evidence: tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate vs. Closest 4-Substituted Analogs


CNS Drug-Likeness Optimization: XLogP Positioning of 4-Cl (2.4) vs. 4-CF₃ (2.6), 4-OBn (3.2), and 4-F (1.9)

The 4-chloro analog (target compound) exhibits a computed XLogP of 2.4, which falls optimally within the established CNS drug-likeness range of 1–3 for blood-brain barrier penetration [1][2]. In contrast, the 4-trifluoromethyl analog (XLogP = 2.6) approaches the upper boundary and the 4-benzyloxy analog (XLogP = 3.2) exceeds it, predicting progressively higher non-specific tissue binding and reduced free fraction [3]. On the polar end, the 4-fluoro (XLogP = 1.9) and 4-methoxy (XLogP = 1.7) analogs may exhibit reduced passive membrane permeability [4][5]. The 4-chloro analog thus occupies a 'Goldilocks' lipophilicity position within the series.

CNS drug design Lipophilicity optimization Blood-brain barrier permeability

Polar Surface Area Threshold Compliance: TPSA 67.6 Ų Maintains CNS Penetration Potential vs. 4-OCH₃ and 4-OBn (76.8 Ų)

The target 4-Cl compound has a topological polar surface area (TPSA) of 67.6 Ų, identical to the 4-F, 4-Br, and 4-CF₃ analogs . This value is below the widely accepted 90 Ų threshold for CNS penetration and the 140 Ų limit for oral bioavailability [1]. By contrast, the 4-methoxy and 4-benzyloxy analogs each exhibit TPSA of 76.8 Ų, a 13.6% increase driven by the additional oxygen atom in the para substituent [2][3]. This increased polarity may reduce passive CNS entry, making the 4-Cl scaffold preferable for neuroscience-targeted library design.

CNS permeability TPSA rule Oral bioavailability

Molecular Weight Efficiency: 339.86 Da Positions 4-Cl Favorably vs. 4-OBn (411.5 Da) and 4-CF₃ (373.4 Da)

The target 4-Cl compound has a molecular weight of 339.86 g/mol, which is substantially lower than the 4-benzyloxy analog (411.5 g/mol, +21.1%) and the 4-trifluoromethyl analog (373.4 g/mol, +9.9%) . Within the framework of lead-likeness guidelines (MW ≤ 350 Da advocated by the rule-of-three for fragment-based screening), the 4-Cl analog remains compliant while the 4-OBn analog vastly exceeds the limit [1]. Lower molecular weight typically correlates with higher ligand efficiency indices (e.g., LE, LLE), which are critical metrics for hit-to-lead prioritization [2].

Lead-likeness Fragment-based drug discovery Ligand efficiency metrics

Stereochemical Complexity for SAR: Two Undefined Stereocenters Enable Chiral Resolution vs. Achiral Building Blocks

The target compound contains two undefined stereocenters (C1 of the ethyl linker and C3 of the pyrrolidine ring), generating up to four possible stereoisomers [1]. This contrasts with simple 3-(Boc-amino)pyrrolidine building blocks that bear only one stereocenter . In a scaffold class where stereochemistry has been shown to profoundly influence monoamine transporter inhibition potency—with enantiomeric pairs often differing by >10-fold in IC₅₀ values [2]—the ability to resolve and individually test all four stereoisomers from a single building block offers a systematic SAR advantage. The 4-Cl compound thus provides greater stereochemical exploration space than single-stereocenter or achiral comparators.

Chiral resolution Stereochemical SAR Enantiomer-specific activity

Orthogonal Functionalization Strategy: Boc-Protected 3-Amino Plus Free Primary Amine Enables Sequential Chemoselective Derivatization

The target compound uniquely features two chemically distinct amine functionalities: a Boc-protected secondary amine on the pyrrolidine 3-position and a free primary amine on the ethyl linker . This orthogonal protection enables sequential, chemoselective functionalization without protecting group manipulation—the free primary amine can be acylated, sulfonylated, or reductively aminated first, followed by Boc deprotection (TFA or HCl/dioxane) to reveal the pyrrolidine 3-amine for a second diversification step [1]. This contrasts with simpler building blocks such as 3-(Boc-amino)pyrrolidine (CAS 99724-19-3), which lack the ethyl-linked primary amine and therefore cannot support this two-step sequential diversification protocol . The 3-aminopyrrolidine scaffold class is prominently claimed in patents covering monoamine reuptake inhibitors for CNS disorders, where N-substitution on both amines is critical for potency [2].

Orthogonal protection Chemoselective synthesis DNA-encoded library synthesis

Commercial Availability and Purity Benchmarking: Multi-Vendor Access with 95–98% Purity Across the Analog Series

The 4-Cl target compound is available from at least six independent vendors (Santa Cruz Biotechnology, Chemscene, AKSci, MolCore, Leyan, CymitQuimica) with purity specifications ranging from 95% to 98% . Pricing is consistent at approximately $100/10 mg across the analog series, indicating mature supply competition . The compound is classified under GHS07 (Warning) with hazard statements H302-H315-H319-H335 and recommended storage at 2–8°C sealed in dry conditions . In comparison, the 4-bromo and 4-iodo analogs have fewer listed vendors, potentially creating supply bottlenecks for programs requiring multi-gram quantities. The 4-Cl analog also benefits from a validated downstream intermediate: the corresponding carboxylic acid (CAS 886364-00-7) is commercially available for alternative synthetic entry [1].

Procurement risk Supply chain redundancy Purity specifications

Proven Application Scenarios for tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate Based on Quantitative Differentiation Evidence


CNS-Focused Monoamine Transporter Inhibitor Lead Generation

The target compound's XLogP of 2.4 and TPSA of 67.6 Ų meet established CNS drug-likeness criteria [1][2]. Combined with the 3-aminopyrrolidine scaffold's documented activity as a monoamine reuptake inhibitor pharmacophore (claimed in patents WO2006121218 and US20060270713), this building block is ideally suited for constructing focused libraries targeting SERT, NET, and DAT for antidepressant or cognitive enhancement programs [3]. The orthogonal amine protection strategy enables sequential N,N-disubstitution, the key structural feature for balanced triple reuptake inhibition.

Chiral SAR Matrix Synthesis via Stereoisomer Resolution

With two undefined stereocenters, this building block can be resolved into up to four discrete stereoisomers [1]. This enables a systematic chiral SAR campaign where each stereoisomer's contribution to target potency and selectivity can be independently assessed—a strategy validated by the Eli Lilly patent literature demonstrating >10-fold enantiomer-dependent potency differences in 3-aminopyrrolidine-based monoamine uptake inhibitors [4]. The 4-Cl substituent provides a UV-active chromophore facilitating chiral HPLC method development and stereoisomer tracking.

Parallel Library Synthesis via Orthogonal Amine Functionalization

The Boc-protected pyrrolidine 3-amine and free primary ethyl-linked amine provide two chemically orthogonal handles for sequential diversification [1]. In a typical workflow: (Step 1) the free primary amine is acylated with a diverse set of carboxylic acids or sulfonyl chlorides under mild conditions; (Step 2) Boc deprotection with TFA/DCM reveals the pyrrolidine 3-amine; (Step 3) a second diversification step (reductive amination, urea formation, or amide coupling) installs the second point of diversity. This two-step, three-reaction protocol generates bis-functionalized products without intermediate protecting group manipulation, compatible with 96-well parallel synthesis platforms [2].

Fragment-to-Lead Optimization Leveraging 4-Cl as a Synthetic Handle

Unlike the 4-F, 4-CF₃, or unsubstituted phenyl analogs, the 4-chlorophenyl group serves as a latent synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira reactions) [1]. This enables fragment-growing strategies where an initial screening hit bearing the 4-Cl substituent can be elaborated without resynthesis of the entire molecule. The 4-Br analog also supports cross-coupling but carries a higher molecular weight penalty (384.32 vs. 339.86 g/mol) and greater synthetic lability [2].

Quote Request

Request a Quote for tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.